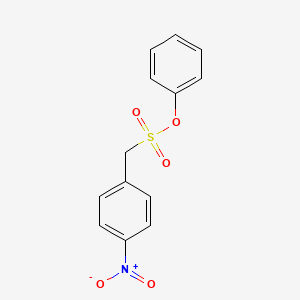

Phenyl (4-nitrophenyl)methanesulfonate

Description

Significance of Sulfonate Esters as Chemical Substrates in Organic Chemistry Research

Sulfonate esters are a class of organic compounds that serve a pivotal role in synthetic chemistry, primarily by transforming alcohols into substrates suitable for nucleophilic substitution and elimination reactions. periodicchemistry.com Alcohols are often unreactive in these reactions because the hydroxyl group (-OH) is a poor leaving group; its departure would form the hydroxide (B78521) ion (OH⁻), which is a strong base. periodicchemistry.comlibretexts.org

To overcome this, alcohols are "activated" by converting them into sulfonate esters. This is typically achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base, such as pyridine (B92270). periodicchemistry.com This process replaces the hydroxyl group with a sulfonate group (-OSO₂R), which is an excellent leaving group. quizlet.com The high stability of the departing sulfonate anion is due to the delocalization of its negative charge across three oxygen atoms through resonance, making it a very weak and stable base. periodicchemistry.compearson.com This conversion effectively makes the reactivity of the alcohol similar to that of an alkyl halide. periodicchemistry.com The importance of sulfonate esters as intermediates in a wide array of substitution reactions is well-established in organic synthesis. libretexts.org

| Sulfonyl Group Name | Abbreviation | Structure of Sulfonyl Chloride | Resulting Ester Name |

|---|---|---|---|

| Methanesulfonyl | Ms | CH₃SO₂Cl | Mesylate |

| p-Toluenesulfonyl | Ts | CH₃C₆H₄SO₂Cl | Tosylate |

| Trifluoromethanesulfonyl | Tf | CF₃SO₂Cl | Triflate |

Role of the 4-Nitrophenyl Moiety in Activating Chemical Systems

The 4-nitrophenyl group is a benzene (B151609) ring substituted with a nitro group (-NO₂) at the para (4-position). The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. assets-servd.host This strong inductive and resonance-based electron withdrawal significantly influences the reactivity of any molecule to which it is attached.

This "activating" property manifests in several ways:

Stabilization of Leaving Groups : When attached to an atom that will depart as a leaving group, the 4-nitrophenyl moiety can stabilize the resulting anion. For example, in peptide synthesis, 4-nitrophenyl esters are used as activated components for forming amide bonds. wikipedia.org The 4-nitrophenolate (B89219) anion is a relatively good leaving group because its negative charge is delocalized and stabilized by the electron-withdrawing nitro group. This principle has been effectively applied in the development of synthons for the radiolabelling of biomolecules. nih.gov

Enhancing Electrophilicity : The electron-withdrawing nature of the group can increase the partial positive charge on an adjacent reaction center, making it more susceptible to attack by nucleophiles.

Synthetic Versatility : The nitro group itself is a versatile functional group. It can be readily reduced to an amine (-NH₂), providing a key step in the synthesis of many pharmaceuticals and complex organic molecules.

In disubstituted benzene rings, the most activating group typically governs the molecule's reactivity in electrophilic substitution reactions. chemicalforums.com However, the strong electron-withdrawing nature of the nitro group generally deactivates the aromatic ring toward electrophilic attack. assets-servd.host

Overview of Phenyl (4-nitrophenyl)methanesulfonate's Utility in Contemporary Chemical Research

Phenyl (4-nitrophenyl)methanesulfonate (B261373), with the chemical structure 4-NO₂-C₆H₄-CH₂-SO₂-O-C₆H₅, is a molecule designed for high reactivity. It strategically combines the inherent leaving group ability associated with sulfonate esters with the powerful activating effect of the 4-nitrophenyl moiety.

The primary utility of this compound in a research context is as a potent (4-nitrophenyl)methanesulfonylating agent . In this role, it would serve to transfer the (4-nitrophenyl)methanesulfonyl group to a nucleophilic substrate, such as an amine or an alcohol. The reactivity is centered on the highly electrophilic sulfur atom of the sulfonate ester. The phenoxide ion (C₆H₅O⁻) acts as the leaving group in this transformation.

The compound's reactivity is amplified by the strong inductive electron withdrawal from the 4-nitrophenyl group, which is transmitted through the methylene (B1212753) (-CH₂-) bridge to the sulfonyl sulfur atom. This effect increases the sulfur's electrophilicity, making it exceptionally susceptible to nucleophilic attack. This designed reactivity makes this compound a potentially valuable tool for introducing the (4-nitrophenyl)methanesulfonyl group, which could be used as a protecting group in multi-step syntheses with unique application or cleavage properties attributable to the nitro functionality.

| Property | Description |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₁₃H₁₁NO₅S |

| Key Functional Groups | Sulfonate Ester, Aromatic Nitro Group |

| Anticipated Role | (4-Nitrophenyl)methanesulfonylating Agent |

| Electrophilic Center | Sulfonyl Sulfur Atom |

| Leaving Group | Phenoxide (C₆H₅O⁻) |

| Activating Moiety | 4-Nitrophenyl group (via induction) |

Structure

3D Structure

Properties

CAS No. |

53992-04-4 |

|---|---|

Molecular Formula |

C13H11NO5S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

phenyl (4-nitrophenyl)methanesulfonate |

InChI |

InChI=1S/C13H11NO5S/c15-14(16)12-8-6-11(7-9-12)10-20(17,18)19-13-4-2-1-3-5-13/h1-9H,10H2 |

InChI Key |

CNYMFZVYIQQYOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 Nitrophenyl Methanesulfonate and Its Structural Analogues

Direct Esterification Routes

Direct esterification is a primary and widely employed method for synthesizing arylsulfonates. This approach involves the direct reaction of a phenol (B47542) with a sulfonyl chloride, leading to the formation of the corresponding sulfonate ester and hydrochloric acid as a byproduct. periodicchemistry.com

Reaction of 4-Nitrophenol (B140041) with Methanesulfonyl Chloride in the Presence of Bases

The synthesis of Phenyl (4-nitrophenyl)methanesulfonate (B261373) can be achieved through the direct esterification of 4-Nitrophenol with a suitable sulfonyl chloride. While the specific synthesis of the title compound is a variation, the general principle is well-documented for analogous structures. The reaction involves treating a phenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. periodicchemistry.com The base, typically pyridine (B92270) or another amine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. youtube.comulethbridge.ca

The mechanism involves a nucleophilic attack by the alcohol oxygen of the phenol onto the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride leaving group and deprotonation of the phenol's hydroxyl group by the base to yield the final sulfonate ester. youtube.com

Influence of Reaction Conditions on Sulfonate Ester Formation

The formation of sulfonate esters is highly dependent on the reaction conditions. Studies have shown that extreme conditions are often necessary to promote the reaction, particularly requiring high concentrations of both the sulfonic acid (or its chloride) and the alcohol/phenol, with minimal water present. acs.orgenovatia.com The presence of water can lead to hydrolysis of the sulfonyl chloride, reducing the yield of the desired ester.

The choice of solvent and base is also critical. Solvents like dichloromethane (B109758) or toluene (B28343) are commonly used. researchgate.net The base must be strong enough to neutralize the generated acid but should not promote side reactions. The reaction is typically carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen) to exclude moisture. researchtrends.net While many syntheses proceed at room temperature, gentle heating may be required in some cases to ensure completion. researchgate.net Purification techniques are also a key consideration; while chromatography is an option, many arylsulfonates are crystalline, making recrystallization an effective and economical purification method that avoids chromatography. researchtrends.netsemanticscholar.org

| Parameter | Condition/Reagent | General Influence on Reaction | Reference |

|---|---|---|---|

| Reactant Concentration | High | Favors ester formation by increasing reaction rate. | acs.orgenovatia.com |

| Water Content | Low / Anhydrous | Minimizes hydrolysis of the sulfonyl chloride starting material. | acs.orgenovatia.com |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. | periodicchemistry.comyoutube.com |

| Solvent | Dichloromethane, Toluene, DME | Provides a medium for the reaction; choice can affect solubility and reaction rates. | researchgate.net |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction; optimized to balance speed and minimize side reactions. | researchgate.net |

| Purification | Recrystallization | Often sufficient for crystalline products, avoiding the need for column chromatography. | researchtrends.netsemanticscholar.org |

Nucleophilic Substitution Strategies for Sulfonate Ester Synthesis

An alternative perspective on the esterification reaction frames it as a nucleophilic substitution. In this strategy, the hydroxyl group of the phenol is converted into a more potent nucleophile, which then attacks the sulfonyl chloride.

Displacement of Leaving Groups from Related Sulfonates or Halides

The synthesis of sulfonate esters is a highly efficient nucleophilic acyl substitution reaction. researchtrends.net The process can be viewed as the alcohol or phenol acting as the nucleophile, attacking the sulfur center of the sulfonyl halide and displacing the halide leaving group. youtube.com To enhance the nucleophilicity of the phenol, it can be deprotonated first to form a phenoxide ion, for example, by using a strong base like sodium hydride or by forming a bromomagnesium phenolate (B1203915). researchgate.netcdnsciencepub.com This phenoxide is a much stronger nucleophile than the neutral phenol and readily attacks the sulfonyl chloride to form the C-O bond of the ester. researchgate.net This approach is fundamental to the formation of arylsulfonates from phenol precursors. researchgate.net

Preparation of Nitro-Substituted Phenylmethanesulfonate (B8461500) Derivatives

The synthesis of nitro-substituted derivatives like Phenyl (4-nitrophenyl)methanesulfonate often involves starting with precursors that already contain the nitro group, as direct nitration of the final sulfonate ester can be challenging and lead to a mixture of products. masterorganicchemistry.com

A key precursor for such syntheses is (4-nitrophenyl)methanesulfonyl chloride. chemicalbook.comchemicalbook.com A general procedure for preparing this intermediate involves reacting an S-alkyl isothiourea salt with tert-butyl hypochlorite (B82951) in a mixture of acetonitrile (B52724) and water at a controlled temperature (0-20°C). chemicalbook.com The resulting sulfonyl chloride can then be reacted with a desired phenol to yield the target nitro-substituted phenylmethanesulfonate derivative. The incorporation of a nitro group into a molecule significantly increases its electronegativity and can influence its reactivity and properties. mdpi.com The synthesis of various nitro-substituted organic compounds, such as nitroimidazoles and pyrazoles, often relies on building-block strategies where nitro-containing starting materials are modified through alkylation or cyclization reactions. nih.govscholarsresearchlibrary.com

Facile Synthesis Approaches for Arylsulfonates from Phenol Precursors

Recent research has focused on developing facile and efficient methods for synthesizing arylsulfonates from inexpensive and readily available phenol derivatives and sulfonyl chlorides. researchtrends.netsemanticscholar.org These methods aim to produce good to excellent yields without resorting to column chromatography for purification. researchtrends.net The crystalline nature of many arylsulfonates makes them amenable to purification by recrystallization, which is more economical and scalable. researchtrends.netsemanticscholar.org

A general, efficient procedure involves dissolving the phenol precursor and a base (like pyridine) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. The sulfonyl chloride is then added, often dropwise, and the reaction is stirred for a period ranging from a few minutes to several hours at room temperature. researchgate.net After the reaction is complete, a simple workup involving aqueous extraction followed by drying and evaporation of the organic solvent yields the crude product, which can then be recrystallized. researchtrends.netresearchgate.net This straightforward approach makes arylsulfonates highly accessible intermediates for further synthetic applications. researchtrends.net

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1 | A phenol derivative is dissolved in an appropriate solvent (e.g., CH₂Cl₂) in oven-dried glassware under N₂. | To create an anhydrous reaction environment and dissolve the starting material. | researchtrends.net |

| 2 | A base (e.g., pyridine) is added to the solution. | To act as a catalyst and neutralize the HCl byproduct. | researchgate.net |

| 3 | The corresponding sulfonyl chloride is added to the mixture. | To provide the electrophilic sulfonyl group for esterification. | researchtrends.netresearchgate.net |

| 4 | The reaction mixture is stirred at room temperature for 12 hours. | To allow the reaction to proceed to completion. | researchgate.net |

| 5 | The mixture is diluted with a solvent like EtOAc and undergoes aqueous extraction. | To remove the base hydrochloride salt and other water-soluble impurities. | researchtrends.netresearchgate.net |

| 6 | The organic layer is dried (e.g., over Na₂SO₄), filtered, and concentrated. | To isolate the crude product. | researchtrends.net |

| 7 | The crude product is purified by recrystallization. | To obtain the pure arylsulfonate in good to excellent yields without chromatography. | researchtrends.netsemanticscholar.org |

Considerations for Sustainable Synthetic Processes and Material Recyclability

The development of sustainable synthetic methodologies for this compound and its analogs is guided by the principles of green chemistry, which prioritize waste minimization, energy efficiency, and the use of renewable resources. jocpr.comresearchgate.net Key considerations in this endeavor include improving atom economy, utilizing greener solvents, employing recyclable catalysts, and designing processes that allow for the recovery and reuse of materials. jocpr.comresearchgate.net

Atom Economy and Reaction Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. primescholars.com For the synthesis of sulfonate esters, addition reactions are generally preferred over substitution reactions, as they theoretically offer 100% atom economy. scispace.com

Solvent Selection and Green Solvents

Solvents are a major contributor to the environmental footprint of chemical processes. nih.gov The selection of solvents is a critical aspect of designing sustainable synthetic routes. ubc.ca Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact. nih.govnih.gov

For the synthesis of this compound and its analogs, researchers are exploring alternatives to traditional volatile organic compounds (VOCs). Water, supercritical fluids, and ionic liquids are being investigated as potential green solvents. nih.gov Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an even more sustainable approach, eliminating solvent-related waste and simplifying product purification. bohrium.comresearchgate.net

Comparison of Solvents for Sustainable Synthesis

| Solvent Type | Advantages | Disadvantages | Potential Application in Sulfonate Ester Synthesis |

|---|---|---|---|

| Traditional VOCs (e.g., Dichloromethane, Toluene) | - Good solubility for many organic compounds

| - Often toxic and flammable

| Historically used but substitution is highly advisable ubc.canih.gov |

| Water | - Non-toxic, non-flammable, and inexpensive

| - Poor solubility for many organic reactants

| Applicable for specific reactions, potentially with phase-transfer catalysts mdpi.com |

| Ionic Liquids | - Low volatility and flammability

| - Can be expensive

| Can act as both solvent and catalyst, facilitating product separation acs.org |

| Supercritical Fluids (e.g., scCO₂) | - Non-toxic and non-flammable

| - Requires high-pressure equipment

| Offers potential for clean product isolation and catalyst recycling |

| Solvent-Free | - Eliminates solvent waste

| - Not suitable for all reactions

| Ideal for reactions between neat reactants, offering high efficiency bohrium.com |

Catalyst Recyclability and Heterogeneous Catalysis

Catalysts play a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions and with higher selectivity. From a sustainability perspective, the ability to recover and reuse the catalyst is paramount. mdpi.com Heterogeneous catalysts, which exist in a different phase from the reactants, are generally preferred over homogeneous catalysts because they can be easily separated from the reaction mixture by simple filtration. acs.org

Solid acid catalysts, such as zeolites, functionalized silicas, and ion-exchange resins, have shown promise in Friedel-Crafts sulfonylation reactions, offering an eco-friendly alternative to traditional corrosive and difficult-to-recycle catalysts like sulfuric acid or aluminum chloride. mdpi.comrsc.org These solid catalysts can often be regenerated and reused multiple times without a significant loss of activity, making the process more economical and sustainable. acs.orgmdpi.com

Recyclability of Catalysts in Sulfonylation Reactions

| Catalyst Type | Example | Advantages | Recyclability Performance |

|---|---|---|---|

| Homogeneous Acid Catalysts | Sulfuric Acid, Methanesulfonic Acid | - High activity

| - Difficult to separate from the reaction mixture

|

| Heterogeneous Solid Acids | Zeolites (e.g., H-BEA, H-ZSM-5), Montmorillonite Clays | - Easily separated by filtration

| Can be reused for multiple cycles with minimal loss of activity rsc.org |

| Functionalized Silicas | Sulfonic acid-functionalized mesoporous silica (B1680970) (MCM-41-SO₃H) | - High surface area and tunable porosity

| Successfully recycled and reused for up to eight cycles in some applications acs.org |

| Photocatalysts | Graphitic carbon nitride (g-C₃N₄) | - Utilizes visible light as an energy source

| Can be recycled at least six times without significant loss of activity mdpi.com |

Material Recovery and Waste Valorization

A truly sustainable process considers the entire lifecycle of all materials involved. This includes the recovery of unreacted starting materials, the recycling of solvents and catalysts, and the valorization of any byproducts. For instance, in syntheses where a base is used to neutralize acidic byproducts, selecting a base that results in a recoverable and potentially useful salt can add value to the process. Similarly, developing methods for the hydrolysis of sulfonate esters allows for the regeneration of the parent phenol or alcohol and the sulfonic acid, which can then be reused. researchgate.net

The integration of these sustainable practices into the synthesis of this compound and its analogs is an ongoing effort that promises to reduce the environmental impact of producing these valuable chemical compounds.

Reactivity and Reaction Pathways of Phenyl 4 Nitrophenyl Methanesulfonate

Nucleophilic Substitution Reactions Involving Phenyl (4-nitrophenyl)methanesulfonate (B261373)

Nucleophilic substitution reactions are fundamental to the chemistry of Phenyl (4-nitrophenyl)methanesulfonate. These reactions involve the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of the 4-nitrophenoxy group.

The sulfur atom in this compound is the primary electrophilic site. It is bonded to two highly electronegative oxygen atoms and the oxygen of the 4-nitrophenoxy group, which creates a significant partial positive charge on the sulfur atom. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

The reactivity of the compound is further enhanced by the electron-withdrawing nature of the 4-nitrophenyl group. This group stabilizes the departing 4-nitrophenoxide anion through resonance, making it an excellent leaving group. Nucleophilic attack on the sulfonyl sulfur generally proceeds via a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a transient pentacoordinate sulfur intermediate. libretexts.org The specific pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The reactivity of this compound is notably high when compared to other sulfonate esters lacking the activating nitro group. For instance, in base-catalyzed hydrolysis, the hydroxide (B78521) rate constant for the 4-nitrophenyl ester is approximately 1000-fold greater than that of the corresponding unsubstituted phenyl benzenesulfonates and methanesulfonates. researchgate.net This dramatic increase in reactivity underscores the critical role of the electron-withdrawing nitro group in facilitating the departure of the leaving group.

The comparison extends to other esters as well. Studies on aryl phenylmethanesulfonates have shown that the rate of hydrolysis is highly dependent on the acidity (pKa) of the departing phenol (B47542), with more acidic phenols (like 4-nitrophenol) leading to significantly faster reaction rates. researchgate.net

| Sulfonate Ester | Relative Hydroxide Rate Constant | Reference |

|---|---|---|

| This compound | ~1000 | researchgate.net |

| Phenyl benzenesulfonate (B1194179) | 1 | researchgate.net |

| Phenyl methanesulfonate (B1217627) | 1 | researchgate.net |

Hydrolytic Transformations

Hydrolysis, a specific type of nucleophilic substitution with water or hydroxide ion acting as the nucleophile, is a well-studied reaction of this compound.

In aqueous media, this compound undergoes hydrolysis to yield phenylmethanesulfonic acid and 4-nitrophenol (B140041). acs.org The reaction mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic sulfur atom. This leads to the cleavage of the sulfur-oxygen (S-O) bond connected to the aromatic ring. rsc.orgresearchgate.net

For esters with good leaving groups like 4-nitrophenoxide, the reaction can proceed through different mechanisms depending on the pH. In neutral to acidic conditions, water acts as the nucleophile in an associative SN2(S) type mechanism. researchgate.net Under alkaline conditions, the mechanism can shift.

The hydrolysis of this compound is significantly accelerated in the presence of a base. acs.org The kinetics of this base-catalyzed reaction can be conveniently monitored using spectrophotometry. acs.orgsemanticscholar.org As the reaction progresses, the colorless ester is converted into the products, one of which is the 4-nitrophenolate (B89219) anion. This anion exhibits a distinct yellow color in aqueous basic solutions, allowing for its concentration to be measured over time by monitoring the absorbance at a specific wavelength (around 400-413 nm). semanticscholar.orgchemrxiv.org

Kinetic studies have provided evidence for an E1cB (Elimination Unimolecular Conjugate Base) mechanism for the alkaline hydrolysis of aryl phenylmethanesulfonates. researchgate.net This pathway involves a fast, reversible deprotonation of the α-carbon (the carbon of the CH2 group) by the base to form a carbanion. This is followed by the rate-determining elimination of the 4-nitrophenoxide leaving group to form a reactive sulfene (B1252967) (H₂C=SO₂) intermediate. The sulfene then rapidly reacts with water to form the final phenylmethanesulfonic acid product. The high selectivity and the significant rate enhancement for esters with acidic phenol leaving groups support this mechanistic interpretation. researchgate.net

Certain enzymes are capable of catalyzing the hydrolysis of sulfonate esters. Aromatic methanesulfonate derivatives, including activated esters like this compound, have been identified as substrates for human carbonic anhydrase (CA) isoforms. These enzymes are known for their primary physiological role in catalyzing the reversible hydration of carbon dioxide, but they also exhibit promiscuous esterase and sulfatase activity.

The hydrolysis of these sulfonate esters by carbonic anhydrases represents a sulfatase activity. While the primary function of CAs involves a zinc-hydroxide mechanism for CO₂ hydration, studies on the hydrolysis of other substrates like 4-nitrophenyl acetate (B1210297) by some isoforms (e.g., carbonic anhydrase III) suggest that the esterase/sulfatase activity may occur at a different site than the CO₂ hydration active site. nih.gov The catalytic mechanism involves the activation of a water molecule to facilitate the nucleophilic attack on the sulfonyl sulfur, leading to the cleavage of the S-O ester bond.

Compound Index

| Compound Name |

|---|

| 4-nitrophenol |

| 4-nitrophenolate |

| Carbon dioxide |

| This compound |

| Phenyl benzenesulfonate |

| Phenyl methanesulfonate |

| phenylmethanesulfonic acid |

| p-nitrophenyl phenylmethanesulfonate (B8461500) |

| phenyl p-nitrophenylmethanesulfonate |

| p-nitrophenyl p-nitrophenylmethanesulfonate |

Elimination Reactions Yielding Dinitrostilbene (B14013056) Derivatives

This compound possesses structural features that make it susceptible to elimination reactions under basic conditions. The presence of acidic protons on the benzylic carbon, alpha to the sulfonyl group, facilitates their abstraction by a base. This initial deprotonation is a key step in the E1cB (Elimination Unimolecular Conjugate Base) mechanism.

Research on the alkaline hydrolysis and aminolysis of related aryl phenylmethanesulfonates has shown that these reactions can proceed through an E1cB mechanism involving a highly reactive sulfene intermediate (O=S=CH-Ar). researchgate.net For this compound, the reaction pathway under basic conditions would involve the formation of a carbanion at the benzylic position. The stability of this carbanion is enhanced by the electron-withdrawing nature of the adjacent sulfonyl group and the 4-nitrophenyl ring.

While direct experimental evidence detailing the conversion of this compound specifically to a dinitrostilbene derivative is not extensively documented in the reviewed literature, the 4-nitrobenzyl moiety is a well-established precursor for the synthesis of 4,4'-dinitrostilbene (B1234727) and its derivatives. google.comgoogle.comresearchgate.netresearchgate.net These syntheses typically involve an oxidative dimerization of 4-nitrotoluene (B166481) or related compounds under strongly basic conditions. google.comgoogle.com This precedent suggests that the carbanion formed from this compound could potentially undergo a similar dimerization and subsequent elimination to yield a dinitrostilbene derivative.

S(VI) Exchange Chemistry (SuFEx) and Sulfur-Phenolate Exchange (SuPhenEx)

This compound is a key reagent in the development of Sulfur-Phenolate Exchange (SuPhenEx) chemistry, a fluorine-free alternative to the well-established Sulfur Fluoride (B91410) Exchange (SuFEx) reaction. google.comgoogle.comresearchgate.netnih.gov SuFEx is a powerful click chemistry tool used to form stable covalent bonds from S(VI) fluoride compounds. chemspider.com However, concerns about the use of fluorine-containing chemicals have driven the search for alternatives. google.comnih.gov

SuPhenEx chemistry utilizes the excellent leaving group ability of the 4-nitrophenolate moiety in this compound. nih.govperiodicchemistry.com The strong electron-withdrawing nitro group significantly increases the electrophilicity of the sulfur atom and stabilizes the departing phenolate (B1203915) anion, making the exchange reaction highly efficient. nih.gov This process allows for the facile connection of the phenylmethanesulfonyl group to a wide array of nucleophiles without the need for catalysts or harsh conditions. google.comnih.govrsc.org

Exchange Reactions with Substituted Phenols and Alcohols

The SuPhenEx reaction using this compound is particularly effective for creating a diverse library of sulfonate esters. nih.gov The reaction proceeds rapidly, often reaching quantitative yields within minutes at room temperature, with a simple workup that involves filtering through silica (B1680970). google.comnih.govrsc.org A broad range of substituted phenols and alkyl alcohols can be used as nucleophiles in this exchange. nih.govrsc.org The general procedure involves the deprotonation of the incoming phenol or alcohol with a base like sodium hydride (NaH) to generate the corresponding nucleophilic alkoxide or phenoxide, which then readily displaces the 4-nitrophenolate from the sulfonate core. rsc.org

The versatility of this reaction is demonstrated by its compatibility with various functional groups and differently substituted phenols, showcasing its broad applicability in synthesis.

Table 1: Examples of SuPhenEx Reactions with Various Phenols and Alcohols

| Nucleophile | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Phenol | Phenyl phenylmethanesulfonate | 10 min | 100 |

| 4-Methoxyphenol | 4-Methoxyphenyl phenylmethanesulfonate | 10 min | 100 |

| 4-Chlorophenol | 4-Chlorophenyl phenylmethanesulfonate | 10 min | 100 |

| 4-Cyanophenol | 4-Cyanophenyl phenylmethanesulfonate | 10 min | 100 |

| 4-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenyl phenylmethanesulfonate | 10 min | 100 |

| Estrone | Estrone-derived phenylmethanesulfonate | 10 min | 100 |

| Benzyl alcohol | Benzyl phenylmethanesulfonate | 10 min | 100 |

| Geraniol | Geranyl phenylmethanesulfonate | 10 min | 100 |

Data synthesized from research findings. nih.gov

Tunable Reactivity through Substituent Effects

The reactivity of the SuPhenEx process can be finely controlled through electronic substituent effects on both the incoming nucleophile and the leaving group. nih.gov The rate and efficiency of the exchange are influenced by the nucleophilicity of the attacking phenoxide or alkoxide. Phenols bearing electron-donating groups (EDGs) are more acidic and form more stable, less reactive phenoxides, but the resulting phenoxides are more nucleophilic, which can accelerate the displacement reaction. Conversely, phenols with strong electron-withdrawing groups (EWGs) form less nucleophilic phenoxides, which can slow the reaction.

This principle allows for predictable tuning of reaction rates. For instance, studies on the aminolysis of related S-4-nitrophenyl thiobenzoates show a clear correlation between the basicity of the incoming amine and the reaction rate. orgsyn.org Similarly, in SuPhenEx reactions, the choice of substituent on the incoming phenol allows for control over the reaction kinetics. nih.gov This tunable reactivity is a significant advantage, enabling the design of dynamic covalent systems where the degree and rate of exchange can be precisely managed. nih.gov

Investigating C-S Bond Cleavage Pathways in Substitution Reactions

While the typical reactivity of sulfonate esters involves cleavage of the S-O bond, unusual C-S bond cleavage pathways have been observed in substitution reactions of certain nitrobenzenesulfonates. nih.gov An investigation into the reactions of nitroaromatic sulfonate esters with mercaptans revealed that, under certain conditions, the bond between the carbon of the aromatic ring and the sulfur atom can be broken. nih.gov

Two primary mechanistic pathways were considered to explain this C-S bond rupture:

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the nucleophile (e.g., a mercaptide anion) to the sulfonate ester, forming a radical anion intermediate. This intermediate could then fragment, leading to C-S bond cleavage. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of the nucleophile on the nitro-activated aromatic ring at the carbon atom bonded to the sulfonyl group. This forms a Meisenheimer complex, an intermediate that subsequently collapses by expelling the sulfonate moiety, resulting in C-S bond cleavage. nih.gov

Through a combination of experimental results and molecular orbital computations, evidence strongly supported the nucleophilic aromatic substitution (SNAr) mechanism as the preferred pathway for the observed C-S bond cleavage in these nitroaromatic systems. nih.gov The presence of the nitro group is crucial, as it strongly activates the aromatic ring towards nucleophilic attack, thereby facilitating this unconventional cleavage pathway. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Phenyl 4 Nitrophenyl Methanesulfonate

Elucidation of Hydrolysis Reaction Mechanisms

The hydrolysis of Phenyl (4-nitrophenyl)methanesulfonate (B261373) is a subject of detailed mechanistic study, with evidence pointing towards distinct pathways depending on the reaction conditions. These investigations are crucial for understanding the reactivity of sulfonate esters.

Evidence for Concerted Mechanisms in Nucleophilic Substitutions

While the E1cB mechanism dominates under certain basic conditions, nucleophilic substitution reactions at the sulfur atom of sulfonate esters can also occur. Recent research into nucleophilic aromatic substitution (SNAr) reactions has provided evidence that many of these transformations proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway involving a discrete Meisenheimer intermediate. nih.govspringernature.com

Concerted SNAr mechanisms are characterized by a single transition state where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group. stackexchange.com This pathway is considered likely for many SNAr reactions, especially when good leaving groups are involved and the aromatic ring is not activated by multiple, strongly electron-withdrawing groups. nih.govstackexchange.com

For aryl sulfonates, nucleophilic substitution reactions with various nucleophiles have been studied. While direct evidence specifically for Phenyl (4-nitrophenyl)methanesulfonate is part of a broader class of reactions, studies on related systems like aryl benzenesulfonates suggest that concerted mechanisms are plausible. researchgate.net The transition state in such a concerted process would involve a degree of bond formation to the incoming nucleophile and bond cleavage to the 4-nitrophenoxy leaving group at the sulfur center. Kinetic isotope effect studies and computational analyses are key tools used to distinguish between stepwise and concerted pathways in these types of reactions. nih.govstackexchange.com

Catalytic Behavior and Mechanistic Roles

This compound and related 4-nitrophenyl esters serve as valuable tools in studying various catalytic systems, from biological enzymes to synthetic molecular architectures.

This compound as a Substrate in Catalytic Systems

The inclusion of the 4-nitrophenyl group makes this compound an excellent substrate for monitoring catalytic activity. The hydrolysis of the ester bond releases the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and a strong absorbance at approximately 400-413 nm. semanticscholar.org This chromogenic property allows for continuous and straightforward spectrophotometric monitoring of the reaction rate. semanticscholar.orgnih.gov

Consequently, 4-nitrophenyl esters are widely used as model substrates to investigate the kinetics of various hydrolytic enzymes, such as esterases, lipases, and proteases. researchgate.netresearchgate.net By analogy, this compound is a suitable substrate for studying the activity of sulfatases or other enzymes capable of catalyzing the hydrolysis of sulfonate esters. The rate of 4-nitrophenolate release provides direct information on the catalytic efficiency (kcat) and Michaelis constant (Km) of the enzyme. researchgate.net

Beyond enzymatic systems, these esters are used to probe the catalytic activity of artificial enzymes and chemical catalysts. frontiersin.orgresearchgate.net Their well-defined structure and predictable hydrolytic behavior make them reliable probes for mechanistic studies and for comparing the efficacy of different catalytic systems.

Insights into Enzyme Active Site Interactions During Hydrolysis

The hydrolysis of 4-nitrophenyl esters by enzymes provides valuable insights into the interactions occurring within the active site. For many hydrolases, the mechanism involves a catalytic triad (B1167595) of amino acid residues, typically Serine, Histidine, and Aspartate. semanticscholar.org

When a substrate like this compound binds to the active site, the following interactions are proposed:

Binding and Orientation : The phenyl and 4-nitrophenyl groups of the substrate fit into specific hydrophobic pockets within the enzyme's active site. This binding orients the sulfonate ester bond in close proximity to the catalytic residues. Docking simulations with similar substrates suggest that the electronic properties of the substrate, rather than just binding affinity, play a crucial role in the rate of hydrolysis. semanticscholar.org

Nucleophilic Attack : The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonate group. This leads to the formation of a tetrahedral intermediate. semanticscholar.org

Intermediate Stabilization : The active site stabilizes this transient, high-energy intermediate. An "oxyanion hole," formed by backbone amide groups, can stabilize the negative charge that develops on the oxygen atoms of the sulfonate group.

Product Release : The intermediate collapses, leading to the cleavage of the S-O bond and the release of the 4-nitrophenolate leaving group. The sulfonyl group remains transiently attached to the serine residue, forming a sulfonyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule to regenerate the free enzyme and release methanesulfonic acid.

Studies with various 4-nitrophenyl esters have shown a correlation between the rate of hydrolysis and the electronic properties of the substrate, which can be modeled using Hammett relationships. semanticscholar.org This indicates that the enzyme's ability to stabilize charged intermediates is a key determinant of its catalytic efficiency. semanticscholar.org

Host-Guest Catalysis: Accelerated Hydrolysis Rates within Molecular Architectures

The hydrolysis of this compound can be significantly accelerated through host-guest catalysis, where the ester is encapsulated within a larger molecular host. Hosts such as cyclodextrins, calixarenes, and other supramolecular structures can provide a unique microenvironment that promotes the reaction. mdpi.comresearchgate.net

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-studied hosts for this type of catalysis. The mechanism of acceleration is believed to involve several factors:

Encapsulation : The hydrophobic phenyl and/or 4-nitrophenyl groups of the substrate are encapsulated within the cyclodextrin (B1172386) cavity, bringing the reactive sulfonate ester group into proximity with the hydroxyl groups lining the rim of the cyclodextrin. researchgate.net

Transition State Stabilization : The confined space of the host molecule can preferentially bind and stabilize the transition state of the hydrolysis reaction more than the ground state, thereby lowering the activation energy.

Local Concentration Effects : By binding both the substrate and, in some cases, the nucleophile (e.g., hydroxide (B78521) ions), the host increases their effective local concentrations.

Direct Participation : The hydroxyl groups of the cyclodextrin can act as nucleophiles or general-base catalysts, directly participating in the reaction mechanism. mdpi.com

Kinetic studies of ester hydrolysis in the presence of cyclodextrins often show saturation kinetics, similar to enzyme catalysis, indicating the formation of a host-guest complex. The observed rate constant for hydrolysis typically increases with the concentration of the host molecule until all substrate molecules are complexed. researchgate.net This approach demonstrates how synthetic molecular architectures can mimic enzymatic catalysis by creating controlled reaction environments.

Analysis of Reaction Rate Dependence on Catalyst Concentration and pH

The hydrolysis of aryl sulfonate esters can be subject to both acid and base catalysis. In alkaline hydrolysis, the reaction rate is often dependent on the concentration of the base catalyst, typically the hydroxide ion. This is because the hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonate ester, leading to the cleavage of the S-O bond. Therefore, an increase in the concentration of a base catalyst generally leads to a proportional increase in the observed reaction rate.

The pH of the solution plays a crucial role in determining the dominant reaction mechanism and, consequently, the reaction rate. For many aryl sulfonate esters, a pH-rate profile reveals distinct regions of reactivity. At low pH, the reaction may be acid-catalyzed, while in the neutral to alkaline range, it can be pH-independent or base-catalyzed. For some related compounds, such as 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate (B1217627), the hydrolysis rate has been shown to be largely independent of pH in the range of 7 to 10. This suggests that over this pH range, the reaction is dominated by the rate of water-catalyzed hydrolysis (solvolysis) rather than direct hydroxide-catalyzed hydrolysis.

To illustrate the typical dependence of hydrolysis rates on pH for a related class of compounds, the following table presents hypothetical data based on the observed behavior of other 4-nitrophenyl esters, which often exhibit a transition from a pH-independent to a base-catalyzed hydrolysis mechanism as the pH increases.

Hypothetical pH-Rate Profile for the Hydrolysis of an Aryl (4-nitrophenyl) Ester

| pH | Observed Rate Constant (k_obs) (s⁻¹) | Predominant Mechanism |

|---|---|---|

| 5.0 | 1.0 x 10⁻⁶ | Neutral Hydrolysis (Water-catalyzed) |

| 6.0 | 1.1 x 10⁻⁶ | Neutral Hydrolysis (Water-catalyzed) |

| 7.0 | 1.2 x 10⁻⁶ | Neutral Hydrolysis (Water-catalyzed) |

| 8.0 | 2.5 x 10⁻⁶ | Transition to Base Catalysis |

| 9.0 | 1.5 x 10⁻⁵ | Base-Catalyzed Hydrolysis |

| 10.0 | 1.6 x 10⁻⁴ | Base-Catalyzed Hydrolysis |

| 11.0 | 1.7 x 10⁻³ | Base-Catalyzed Hydrolysis |

Mechanistic Pathways of Aromatic Substitution Reactions

Distinguishing Radical Anion Intermediacy from Nucleophilic Aromatic Substitution in C-S Cleavage

The cleavage of the C-S bond in aromatic sulfonate esters, such as this compound, in the presence of nucleophiles can potentially proceed through different mechanistic pathways. Two prominent possibilities that have been investigated for related nitroaromatic compounds are the involvement of a radical anion intermediate, formed via single electron transfer (SET), and a direct nucleophilic aromatic substitution (SNAr) mechanism.

In a radical anion-mediated pathway, the reaction is initiated by the transfer of an electron from the nucleophile to the nitroaromatic sulfonate ester, forming a radical anion. This radical anion can then undergo fragmentation, leading to the cleavage of the C-S bond and the formation of an aryl radical and a sulfonate anion. The aryl radical can then react further to yield the final products.

Conversely, the SNAr mechanism involves the direct attack of the nucleophile on the aromatic ring carbon atom attached to the sulfonate leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In a subsequent step, the leaving group (methanesulfonate) is expelled, and the aromaticity of the ring is restored, leading to the final substitution product.

The following table summarizes the key distinctions between the two proposed mechanisms for C-S cleavage in nitroaromatic sulfonate esters.

Comparison of Mechanistic Pathways for C-S Cleavage

| Characteristic | Radical Anion (SET) Mechanism | Nucleophilic Aromatic Substitution (SNAr) Mechanism |

|---|---|---|

| Initial Step | Single electron transfer to form a radical anion. | Nucleophilic attack on the aromatic ring. |

| Key Intermediate | Radical anion and subsequent aryl radical. | Meisenheimer complex (a resonance-stabilized carbanion). |

| Role of Nitro Group | Acts as an electron acceptor to facilitate SET. | Activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex. |

| Evidence | Detection of radical species (e.g., by EPR spectroscopy). | Isolation or spectroscopic observation of Meisenheimer complexes; kinetic studies consistent with a two-step mechanism. |

| Favored by | Strongly reducing nucleophiles and conditions promoting electron transfer. | Good nucleophiles and highly activated aromatic systems. |

Structural Analysis and Intermolecular Interactions of Phenyl 4 Nitrophenyl Methanesulfonate

X-ray Crystallographic Studies of Phenyl (4-nitrophenyl)methanesulfonate (B261373) and Analogues

X-ray crystallography serves as the definitive method for elucidating the precise atomic arrangement of crystalline solids. Studies on compounds structurally related to Phenyl (4-nitrophenyl)methanesulfonate, such as 4-Nitrophenyl benzenesulfonate (B1194179) and 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, have provided a foundational understanding of the conformational properties of this class of molecules.

Determination of Solid-State Molecular Conformations

The solid-state conformation of aryl sulfonates is characterized by the relative orientation of the two aromatic rings. In the case of the analogue 4-Nitrophenyl benzenesulfonate, X-ray diffraction analysis shows that the phenyl and 4-nitrophenyl rings are not coplanar. researchgate.net The dihedral angle between the mean planes of these rings is 53.91 (4)°. researchgate.net This non-planar arrangement is a common feature in related aromatic sulfonates.

Table 1: Selected Crystallographic Data for an Analogue Compound: 4-Nitrophenyl benzenesulfonate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.015 (3) |

| b (Å) | 10.852 (4) |

| c (Å) | 11.396 (4) |

| β (°) | 101.651 (8) |

| Volume (ų) | 1213.0 (7) |

Data sourced from Vembu et al. (2007). researchgate.net

Analysis of Non-Covalent Interactions in Crystal Structures

The stability of the crystal lattice of this compound and its analogues is not solely dependent on the covalent structure of the molecule but is significantly influenced by a network of weaker, non-covalent interactions. These forces dictate the efficiency of molecular packing and the resulting supramolecular architecture.

Characterization of Hydrogen Bonding Interactions (C-H...O, N-H...O)

Although lacking classical hydrogen bond donors like -OH or a primary amine, aryl sulfonates frequently participate in weak C—H···O hydrogen bonds. In the crystal structure of 4-Nitrophenyl benzenesulfonate, these weak intermolecular interactions are present and contribute to the stability of the structure. researchgate.net Similarly, for sulfonamides like ({4-nitrophenyl}sulfonyl)tryptophan, the molecular packing is stabilized by N—H···O intermolecular contacts, which help form larger supramolecular structures. mdpi.com These interactions involve the oxygen atoms of the sulfonyl and nitro groups acting as acceptors for hydrogen atoms from the aromatic rings of neighboring molecules.

Investigation of Aromatic Stacking (π-π Interactions)

Aromatic stacking is a prominent feature in the crystal structures of nitrophenyl-containing compounds. The electron-deficient nature of the 4-nitrophenyl ring, coupled with the more electron-neutral phenyl ring, facilitates stabilizing π-π interactions. In the crystal packing of 4-Nitrophenyl benzenesulfonate, face-to-face π–π interactions are observed between symmetry-related phenyl rings, with a separation distance of 3.664 Å. researchgate.net This type of interaction is crucial for the formation of extended networks in the solid state. The molecular packing in other analogues shows a high degree of π-stacking interactions, which significantly influences their solid-state properties.

Influence of Dipole-Dipole Interactions on Molecular Packing

The presence of highly polar sulfonate and nitro functional groups introduces significant dipole moments in molecules like this compound. These dipoles lead to strong dipole-dipole interactions that play a critical role in the organization of molecules within the crystal. The alignment of molecules in the lattice often occurs in a way that optimizes the electrostatic interactions between these polar groups on adjacent molecules. These forces, in conjunction with hydrogen bonding and π-π stacking, create a densely packed and stable three-dimensional network.

Host-Guest Complexation and Binding Studies

While specific host-guest complexation studies involving this compound as the guest molecule are not extensively documented, the structural and electronic features of the compound make it a prime candidate for such interactions. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, driven by non-covalent forces.

The key features of this compound relevant to host-guest chemistry are:

Aromatic Rings: The two phenyl rings can act as hydrophobic moieties that can be included within the cavities of macrocyclic hosts like cyclodextrins or the π-rich cavities of p-sulfonatocalix[n]arenes. acs.org

Nitro Group: The electron-withdrawing nitro group makes the associated phenyl ring electron-deficient, promoting interactions with electron-rich host cavities.

Sulfonate Group: As an anionic and polar functional group, the sulfonate moiety can interact with positively charged or polar binding sites on a host molecule. It can also enhance water solubility, which is a critical factor in binding studies conducted in aqueous media.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the binding affinities of this compound within synthetic molecular cages or the impact of a host environment on its substrate reactivity. Research on the host-guest chemistry of this particular compound does not appear to be present in the public domain.

Consequently, the requested article, which was to be strictly focused on the structural analysis and intermolecular interactions of this compound in the context of supramolecular chemistry, cannot be generated. The specific subsections, "5.3.1. Binding Affinities within Synthetic Molecular Cages and Hosts" and "5.3.2. Impact of Host Environment on Substrate Reactivity," require detailed research findings and data that are not available for this compound.

Broader searches on related methanesulfonate (B1217627) esters and general host-guest chemistry principles were conducted; however, these did not yield any data that could be directly and accurately applied to this compound without speculation. To adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the article cannot be written.

A detailed and scientifically accurate article focusing on the computational and theoretical studies of this compound, as per the specified outline, cannot be generated at this time. Extensive searches for dedicated research on this specific compound did not yield the necessary data required to populate the requested sections on Density Functional Theory (DFT) calculations, reaction energetics, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) analysis.

While computational studies are available for structurally related compounds, such as other nitrophenyl sulfonamides and sulfonate esters, extrapolating that information would not be scientifically accurate for this compound and would violate the instruction to focus solely on the specified molecule. The level of detail required by the outline—including specific optimized geometries, vibrational frequencies, electronic structure data, and potential energy surfaces—necessitates dedicated computational studies on the title compound, which are not available in the public domain according to the search results.

Computational and Theoretical Studies on Phenyl 4 Nitrophenyl Methanesulfonate

Computational Modeling of Intermolecular Forces and Aggregation Phenomena

Computational studies, particularly those analyzing crystal structures, provide significant insight into the non-covalent interactions that govern the aggregation of molecules like phenyl (4-nitrophenyl)methanesulfonate (B261373). While direct computational modeling of the aggregation of phenyl (4-nitrophenyl)methanesulfonate is not extensively documented in dedicated studies, analysis of the closely related compound, 4-nitrophenyl benzenesulfonate (B1194179) , offers a strong model for the expected intermolecular forces. The key difference between these molecules is a phenyl group attached to the sulfur atom in the benzenesulfonate, versus a methyl group in the methanesulfonate (B1217627); the primary moieties responsible for the key intermolecular interactions (the sulfonate group, the nitrophenyl ring, and the second phenyl ring) are otherwise analogous.

Crystallographic and computational analysis of 4-nitrophenyl benzenesulfonate reveals that its supramolecular structure is stabilized by a combination of weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. rsc.org

In Silico Approaches to Mechanistic Understanding

The hydrolysis of sulfonate esters has been a subject of considerable debate, with in silico computational studies playing a crucial role in probing the reaction mechanism. The central question revolves around whether the reaction proceeds through a single, concerted transition state or a stepwise mechanism involving a pentacoordinate intermediate. acs.orgacs.org Computational chemistry provides the tools to map the potential energy surface of the reaction, characterize the structures of transition states, and validate or refute proposed mechanistic pathways.

Characterization of Transition State Geometries and Energies

Computational studies, primarily using density functional theory (DFT), have been employed to model the transition states for the alkaline hydrolysis of aryl sulfonate esters. For compounds with good leaving groups like the 4-nitrophenoxide, these calculations are essential for visualizing the geometry of the highest energy point along the reaction coordinate.

In the case of the alkaline hydrolysis of aryl benzenesulfonates, including the 4-nitrophenyl derivative, transition state optimizations have been performed. acs.org These calculations reveal a transition state where the nucleophile (hydroxide) is forming a bond with the sulfur atom, and the bond to the leaving group (4-nitrophenoxide) is beginning to break. The geometry around the sulfur atom is trigonal bipyramidal in the transition state. acs.org

A key debate in the literature, fueled by computational findings, is whether a stable pentacoordinate intermediate exists. Some computational models support a stepwise mechanism where this intermediate is formed. rsc.org However, other detailed computational studies on a series of aryl benzenesulfonates found no evidence for a thermodynamically stable intermediate, suggesting the reaction is concerted. acs.org These studies provide the optimized Cartesian coordinates for the transition states of related compounds, such as 4-nitrophenyl benzenesulfonate, allowing for a precise description of bond lengths and angles at the energetic peak of the reaction. acs.org

Calculated Bond Characteristics in a Concerted Transition State Model

| Compound Analyzed | S-O (Nucleophile) Bond | S-O (Leaving Group) Bond |

|---|

The transition state is described as "loose," with minimal bond formation to the incoming nucleophile and significant cleavage of the bond to the leaving group already underway. nih.gov

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry has been instrumental in the efforts to validate the mechanism of sulfonate ester hydrolysis. The primary competing theories are a concerted (SN2-like) mechanism and a stepwise (addition-elimination) mechanism.

Initially, experimental kinetic data, such as a non-linear Brønsted plot for the hydrolysis of aryl benzenesulfonates, was interpreted as evidence for a change in the rate-determining step within a stepwise mechanism. rsc.org This hypothesis suggests that for poor leaving groups, the formation of the pentavalent intermediate is rate-limiting, while for good leaving groups (like 4-nitrophenoxide), its breakdown is the slow step. This interpretation was supported by initial QM/MM (Quantum Mechanics/Molecular Mechanics) calculations. rsc.org

Advanced Applications of Phenyl 4 Nitrophenyl Methanesulfonate in Contemporary Chemical Research

Reagent in Complex Organic Synthesis

The reactivity of Phenyl (4-nitrophenyl)methanesulfonate (B261373) makes it a powerful tool for synthetic chemists to construct intricate molecular frameworks. Its utility as a reagent stems from its ability to participate in a variety of chemical transformations, leading to the formation of diverse and complex molecules.

Facilitating Nucleophilic Substitution for Diverse Molecular Architectures

Phenyl (4-nitrophenyl)methanesulfonate serves as an excellent electrophile in nucleophilic substitution reactions. The methanesulfonate (B1217627) group is a competent leaving group, and the presence of the electron-withdrawing 4-nitrophenyl moiety further enhances the electrophilicity of the benzylic carbon. This heightened reactivity allows for the displacement of the methanesulfonate group by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

This reactivity is instrumental in the synthesis of various molecular architectures. For instance, the reaction of (S)-(4-Nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate, a structurally related compound, with lithium hydroxide (B78521) leads to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, demonstrating an intramolecular nucleophilic substitution that results in a heterocyclic ring system. Such transformations are crucial for building complex molecules from simpler precursors.

The general mechanism for these reactions can be described as either an SN1 or SN2 pathway, depending on the substrate, nucleophile, and reaction conditions. In many cases, the reaction proceeds via an SN2 mechanism, involving a backside attack by the nucleophile, which leads to an inversion of stereochemistry at the reaction center. This stereochemical control is highly valuable in asymmetric synthesis.

Building Block in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The versatile reactivity of this compound and related nitrophenyl compounds makes them valuable building blocks in the synthesis of intermediates for the pharmaceutical and agrochemical industries. The 4-nitrophenyl group can be readily transformed into other functional groups, such as an amino group, which is a common feature in many biologically active molecules.

While specific examples detailing the use of this compound in the synthesis of commercial drugs or pesticides are not extensively documented in publicly available literature, the utility of 4-nitrophenol (B140041) derivatives as pharmaceutical intermediates is well-established. For example, 4-nitrophenol derivatives are used in the preparation of various compounds that are suitable as medicinal products. The synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, an important intermediate for triazole antifungal medicines, highlights the role of nitrophenyl moieties in constructing complex pharmaceutical precursors.

The general strategy involves incorporating the nitrophenylmethanesulfonate unit into a molecule and then utilizing its reactivity for further elaboration. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. This flexibility allows for the creation of a diverse library of compounds for biological screening.

Bioconjugation and Bio-Related Chemical Probes

The ability to covalently modify biomolecules is crucial for understanding their function and for the development of new diagnostic and therapeutic agents. This compound and related activated esters play a significant role in this field.

Utilization in Covalent Bonding with Biomolecules

Activated esters, such as those derived from 4-nitrophenol, are widely used for the acylation of nucleophilic residues on biomolecules, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal amino group of proteins. While direct data on this compound is limited, the principle of using activated sulfonate esters for bioconjugation is an active area of research. These reagents can react with the nucleophilic side chains of amino acids to form stable covalent bonds.

The general reaction involves the attack of the nucleophilic amino group of the protein on the electrophilic center of the sulfonate ester, leading to the displacement of the sulfonate leaving group and the formation of a new bond between the biomolecule and the reagent. The efficiency and selectivity of this reaction are influenced by factors such as pH, temperature, and the specific properties of the protein and the labeling reagent.

Application as Activated Esters for Indirect Radiofluorination of Biomolecules

A significant application of 4-nitrophenyl (PNP) activated esters is in the indirect radiofluorination of biomolecules for positron emission tomography (PET) imaging. mst.edu This technique involves the preparation of a 18F-labeled prosthetic group, which is then conjugated to a biomolecule. PNP esters have been shown to be superior synthons for this purpose compared to the more commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters. mst.edu

A comparative study demonstrated that PNP esters of radiolabeled prosthetic groups exhibit greater stability and provide higher yields in the one-step radiolabeling of small molecules and peptides. mst.edu For example, PNP esters of [18F]fluoronicotinate and [18F]fluorobenzoate were successfully formed under direct radiofluorination conditions at elevated temperatures, while their TFP counterparts were less stable under the same conditions. mst.edu The enhanced stability of PNP esters makes them more effective at acylation, leading to more efficient labeling of biomolecules. mst.edu

| Prosthetic Group Ester | Stability under Direct Radiofluorination | Acylation Efficiency | Reference |

| 4-Nitrophenyl (PNP) Ester | High | Favorable | mst.edu |

| 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Lower | Less Favorable | mst.edu |

Catalytic and Enzymatic Studies

The unique electronic properties of this compound and related compounds also make them subjects of interest in studies of catalysis and enzyme mechanisms.

Aryl sulfonates, in general, have been investigated as catalysts in various organic reactions. For example, a series of aryl sulfonic acids have been shown to be effective catalysts for the acid hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET). The catalytic activity of these compounds is attributed to the presence of the sulfonic acid active groups.

In the context of enzymatic studies, 4-nitrophenyl esters are widely used as colorimetric substrates to monitor enzyme activity. semanticscholar.org The hydrolysis of these esters, often catalyzed by enzymes such as lipases and proteases, results in the release of 4-nitrophenolate (B89219), a yellow-colored compound that can be easily quantified spectrophotometrically. semanticscholar.org This allows for the determination of kinetic parameters of the enzymatic reaction.

Studies on the hydrolysis of nitro derivatives of phenyl phenylmethanesulfonate (B8461500) have provided insights into the reaction mechanisms. The rate of hydrolysis and the reaction pathway are highly dependent on the pH and the nature of the substituents on the aromatic rings. For instance, the aqueous hydrolysis of these esters can proceed through different mechanisms, including specific acid catalysis, uncatalyzed hydrolysis, and base-promoted pathways.

Furthermore, the enzymatic hydrolysis of related compounds, such as 4-nitrophenyl-β-D-glucoside, has been studied to understand the mechanisms of glycosidases. The pH-rate profile of this hydrolysis reveals different mechanistic regimes, providing valuable information about the catalytic action of these enzymes.

Providing Kinetic Insights into Hydrolysis Reactions

The study of reaction kinetics is crucial for understanding the mechanisms of chemical transformations. This compound and structurally related compounds are excellent tools for elucidating the intricate details of hydrolysis reactions. The presence of the electron-withdrawing nitro group on the phenyl ring makes the sulfonate ester a good leaving group, facilitating kinetic studies under various conditions.

Research on the hydrolysis of related sulfonate esters, such as nitro derivatives of phenyl phenylmethanesulfonate, has provided a framework for understanding these processes. acs.org The hydrolysis of these esters in an aqueous basic medium can be conveniently monitored, often spectrophotometrically, allowing for the determination of reaction rates and the elucidation of the reaction mechanism. acs.org For instance, studies on phenylsulfamate esters have revealed that the mechanism can shift from an associative SN2(S) pathway in acidic to neutral conditions to a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism in alkaline solutions. nih.gov

Table 1: Mechanistic Insights from Hydrolysis Studies of Related Sulfonate Esters

| Compound Type | pH Range | Proposed Mechanism | Key Observations |

|---|---|---|---|

| Phenylsulfamate esters | Acidic to Neutral (pH 2-5) | Associative SN2(S) | Water acts as a nucleophile attacking the sulfur atom. nih.gov |

| Phenylsulfamate esters | Neutral to Alkaline (pH ≥ ~6-9) | Dissociative (E1cB) | Involves ionization of the amino group followed by unimolecular expulsion of the leaving group. nih.gov |

Acting as Substrates for Investigating Carbonic Anhydrase Sulfatase Activity

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes. tandfonline.com While their primary function is the reversible hydration of carbon dioxide, some isoforms have been shown to exhibit esterase and even sulfatase activity. tandfonline.comnih.gov this compound and its analogues serve as valuable substrates to probe this lesser-known enzymatic activity.

Studies have shown that simple methanesulfonate derivatives of phenols are effectively hydrolyzed by several human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IV, and hCA VI. nih.gov The enzymatic reaction results in the cleavage of the sulfonate ester bond, releasing the corresponding phenol (B47542). tandfonline.com This hydrolysis can be monitored to determine the kinetic parameters of the enzyme's sulfatase activity.

Interestingly, the phenolic products of this enzymatic hydrolysis can then act as inhibitors of the carbonic anhydrase itself. tandfonline.com This dual role of the substrate and its product provides a complex system for studying enzyme kinetics and inhibition. The inhibitory constants (KI) of the resulting phenols against various CA isoforms have been determined, revealing a range of potencies. For example, the KI values for the phenolic products against hCA II can be in the sub-micromolar to low micromolar range. tandfonline.comnih.gov This is particularly noteworthy because 4-nitrophenyl sulfate (B86663), a structurally similar but more activated sulfate ester, is not a substrate for these enzymes, highlighting the specific nature of the enzyme-substrate interaction. nih.govresearchgate.net

Table 2: Inhibition Constants (KI) of Phenols (Products of Methanesulfonate Hydrolysis) Against Human Carbonic Anhydrase Isoforms

| CA Isoform | KI Range (µM) |

|---|---|

| hCA I | 10.24 to 4012 tandfonline.comnih.gov |

| hCA II | 0.10 to 35.42 tandfonline.comnih.gov |

| hCA IV | 0.49 to 45.06 nih.gov |

Protecting Group Chemistry in Synthetic Strategies

In the realm of multi-step organic synthesis, the use of protecting groups is indispensable for masking reactive functional groups and ensuring the desired chemical transformations occur selectively. scirp.org The methanesulfonate group, as part of the this compound structure, has emerged as a potent protecting group for phenolic hydroxyls.

Methanesulfonate as a Protecting Group for Phenolic Hydroxyls

The methanesulfonate (mesylate) group is an attractive choice for protecting phenols due to its ease of introduction, typically through reaction with methanesulfonyl chloride (MsCl) in the presence of a base. acs.org This process is generally high-yielding and utilizes inexpensive reagents. acs.org Once installed, the aryl methanesulfonate is highly stable under a wide variety of reaction conditions, making it compatible with many subsequent synthetic steps. acs.org

The stability of the methanesulfonate group is a key advantage, as it can withstand conditions that might cleave other common protecting groups for phenols. acs.org This robustness allows for greater flexibility in the design of complex synthetic routes.

Future Research Directions and Unexplored Avenues for Phenyl 4 Nitrophenyl Methanesulfonate

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of sulfonate esters often involves the esterification of sulfonyl chlorides. However, this method can be hampered by the instability and hazardous nature of sulfonyl chloride precursors rsc.org. Future research will focus on developing safer, more efficient, and atom-economical routes to Phenyl (4-nitrophenyl)methanesulfonate (B261373).

A promising direction is the adoption of modern multicomponent reactions (MCRs). Recent breakthroughs have demonstrated the synthesis of various sulfonic esters through copper-catalyzed MCRs that utilize stable sulfur dioxide surrogates, such as DABCO·(SO₂)₂ (DABSO), along with alcohols and aryl diazonium salts acs.orgacs.org. These methods proceed under mild conditions and tolerate a wide range of functional groups acs.org. Another innovative approach involves the visible-light-induced, photocatalyst-free synthesis of sulfonate esters from arylazo sulfones, which offers high yields and shorter reaction times compared to previous methods rsc.orgrsc.orgresearchgate.net.

Future investigations should aim to adapt these contemporary methods for the specific synthesis of Phenyl (4-nitrophenyl)methanesulfonate. Key research goals include optimizing reaction conditions, exploring catalyst systems, and expanding the substrate scope to create a robust and scalable synthetic protocol that avoids the direct use of (4-Nitrophenyl)methanesulfonyl chloride chemicalbook.comchemicalbook.com.

| Research Focus | Proposed Method | Key Advantages |

| Safer Precursors | Utilization of SO₂ surrogates (e.g., DABSO) in multicomponent reactions. | Avoids handling of unstable sulfonyl chlorides. |

| Energy Efficiency | Visible-light-induced, photocatalyst-free synthesis. | Operates under mild, ambient conditions, reducing energy consumption. |

| Process Intensification | Development of one-pot synthetic procedures. | Reduces waste, simplifies purification, and improves overall yield rsc.orgnih.gov. |

Exploration of Expanded Catalytic Applications in Organic Transformations

Aryl sulfonate esters are recognized for their utility as versatile intermediates in organic synthesis, particularly as alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions researchgate.net. The strong electron-withdrawing nature of the 4-nitrophenyl group in this compound enhances the electrophilicity of the ipso-carbon, making the sulfonate moiety an excellent leaving group.

Future research should systematically explore the application of this compound as an arylating agent in a variety of catalytic cross-coupling reactions. This includes, but is not limited to:

Suzuki-Miyaura Coupling: Reacting with boronic acids to form biaryl compounds.

Heck-Mizoroki Coupling: Coupling with alkenes.

Buchwald-Hartwig Amination: Forming C-N bonds with amines.

Sonogashira Coupling: Reacting with terminal alkynes.

The objective is to establish this compound as a readily available, effective, and perhaps uniquely reactive electrophile for constructing complex organic molecules. Comparative studies with traditional aryl halides and triflates would be crucial to delineate its specific advantages in terms of reactivity, selectivity, and functional group tolerance.

In-depth Mechanistic Characterization via Advanced Spectroscopic Techniques

The reaction mechanisms of sulfonate esters, including their formation and subsequent reactions like hydrolysis, can be complex, potentially proceeding through concerted or stepwise pathways involving intermediates such as pentacoordinate sulfur species acs.org. While the hydrolysis of this compound is known to involve a sulfene (B1252967) intermediate, a more detailed picture of the transition states and reaction dynamics is needed.

Future work should employ advanced spectroscopic techniques to probe these mechanisms with high fidelity .

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved infrared (TRIR) spectroscopy can be used to detect and characterize short-lived intermediates in real-time.

Two-Dimensional NMR (2D-NMR): Advanced NMR experiments (e.g., COSY, HSQC, EXSY) can elucidate complex reaction networks, identify minor byproducts, and measure kinetic parameters.

In-situ Raman Spectroscopy: This technique can monitor changes in vibrational modes during a reaction, providing structural information on reactants, intermediates, and products within the reaction vessel.

By combining kinetic data with insights from these advanced spectroscopic methods, a comprehensive energy profile for the reactions of this compound can be constructed, leading to a more profound understanding of its reactivity.

Computational Design and Predictive Modeling of Novel Derivatives and Reactivity

Computational chemistry offers powerful tools for understanding and predicting chemical behavior. Density Functional Theory (DFT) calculations have been successfully used to investigate the structural properties and reaction mechanisms of related sulfonated organic compounds mdpi.commdpi.com.

This avenue of research should be applied to this compound to:

Model Reaction Pathways: Perform transition state calculations to elucidate the mechanisms of its synthesis and subsequent reactions, complementing experimental studies.

Predict Reactivity: Computationally screen a virtual library of this compound derivatives with various substituents on either aromatic ring. This can predict how electronic and steric modifications influence reactivity in cross-coupling reactions, guiding the design of more effective reagents.

Analyze Electronic Structure: Investigate the molecular orbitals and charge distribution to provide a quantitative understanding of the compound's electrophilicity and the stability of potential intermediates.

These computational studies will not only rationalize experimental observations but also accelerate the discovery of new derivatives with tailored properties, reducing the need for extensive empirical screening researchgate.netnih.gov.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Transition state searching and reaction pathway modeling. | Elucidation of reaction mechanisms (e.g., concerted vs. stepwise) acs.org. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of derivative reactivity in cross-coupling. | Design of optimized arylating agents with enhanced performance. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and bond character. | Deeper understanding of the electronic effects governing reactivity. |